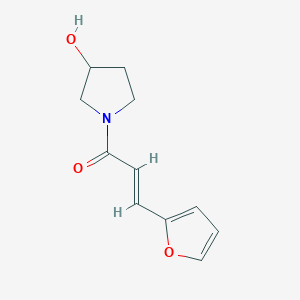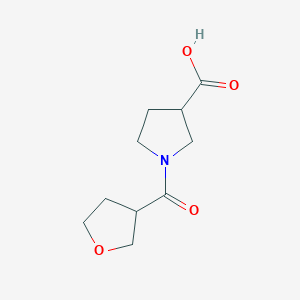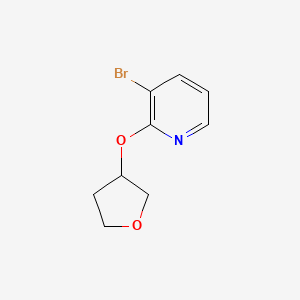
1-Benzyl-3-(2-chlorophenyl)piperazine
Vue d'ensemble
Description
1-Benzyl-3-(2-chlorophenyl)piperazine is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . It has stimulant and euphoric properties . It is a potential antidepressant and is an active metabolite of the withdrawn antidepressant drug piberaline .
Applications De Recherche Scientifique
Metabolite Identification and Biotransformation
Research has identified various metabolites of 1-Benzyl-3-(2-chlorophenyl)piperazine (and closely related compounds) following oral administration, showcasing its biotransformation in the human body. Through spectral data comparison of isolated compounds from human urine and feces with synthetic reference compounds, a comprehensive understanding of its metabolism has been established. This knowledge is pivotal in pharmacokinetics and the development of therapeutic agents (Goenechea et al., 1988).
Synthetic Methodologies
Advancements in the synthetic methodologies of 1-Benzyl-3-(2-chlorophenyl)piperazine have been reported, providing an economical and practical approach with high yield. Such improvements are essential for its application in industrial and pharmaceutical contexts, highlighting its importance as an intermediate in the synthesis of cetirizine hydrochloride (Wu Qiuye, 2005).
Forensic Applications
The compound has also found utility in forensic science as a synthetic drug with hallucinogenic effects, leading to the development of rapid screening methods for its detection in seized samples. This application is crucial for law enforcement and public health agencies to combat the misuse of synthetic drugs (Silva et al., 2021).
Neurotransmitter Receptor Interactions
1-Benzyl-3-(2-chlorophenyl)piperazine has been studied for its interactions with neurotransmitter receptors in the human brain. Understanding its affinity for various receptor sites can inform its potential therapeutic applications or side effects, contributing to the development of new neurological or psychiatric treatments (Hamik & Peroutka, 1989).
Anticancer and Antituberculosis Research
Emerging research has explored the anticancer and antituberculosis activities of derivatives of 1-Benzyl-3-(2-chlorophenyl)piperazine, highlighting its potential as a scaffold for developing novel therapeutic agents against these diseases. Such studies are critical for expanding the arsenal of drugs available for challenging health conditions (Mallikarjuna et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-3-(2-chlorophenyl)piperazine is the serotonin receptor , specifically the 5-HT 2c serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
1-Benzyl-3-(2-chlorophenyl)piperazine acts as an agonist at the 5-HT 2c serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT 2c receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness.
Biochemical Pathways
Upon binding to the 5-HT 2c receptor, 1-Benzyl-3-(2-chlorophenyl)piperazine triggers a series of biochemical reactions. These reactions lead to the activation of the G-protein-coupled receptor pathway , a critical signaling pathway in cells. This activation can result in various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .
Pharmacokinetics
Like many other psychoactive substances, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the 5-HT 2c receptor by 1-Benzyl-3-(2-chlorophenyl)piperazine can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia in both food-deprived and freely feeding rats . Hypophagia refers to decreased food intake, suggesting that this compound may have potential applications in the management of feeding disorders.
Action Environment
The action, efficacy, and stability of 1-Benzyl-3-(2-chlorophenyl)piperazine can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific characteristics of the target cells . .
Propriétés
IUPAC Name |
1-benzyl-3-(2-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSJPPHCIFRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-chlorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)









